Carbolactona

Description

Contextualization of Carbolactone Research

The investigation into Carbolactone began with the broader scientific interest in fungal secondary metabolites as sources of novel bioactive compounds. Fungi are known to produce a vast array of complex molecules with diverse biological activities, many of which have been developed into important pharmaceuticals and agricultural chemicals. nih.gov

Carbolactone was first isolated and characterized in 2006 by Krohn and his team as part of a screening effort to identify biologically active metabolites from fungi. nih.gov The producing organism, Sporormiella australis, is a coprophilous fungus, meaning it grows on animal dung. nih.gov The initial research on Carbolactone was driven by the discovery of its potent fungicidal and herbicidal properties. nih.gov

In laboratory tests, Carbolactone demonstrated significant activity against the phytopathogenic fungi Ustilago violacea and Erysiphe repens. nih.gov It also showed herbicidal effects by inhibiting the germination of cress (Lepidium sativum). nih.gov These findings positioned Carbolactone as a potential lead compound for the development of new agrochemicals.

Evolution of Synthetic and Mechanistic Understanding in Carbolactones

Despite its interesting biological profile, the scientific literature since its discovery does not indicate that a total synthesis of Carbolactone has been accomplished. The complex, stereochemically rich structure of Carbolactone presents a significant synthetic challenge that has yet to be publicly reported as overcome.

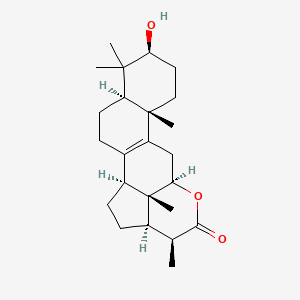

The biosynthesis of Carbolactone in Sporormiella australis has not been explicitly detailed. However, as a lanostane (B1242432) triterpenoid, its biosynthetic pathway is presumed to follow the general route for this class of compounds. This pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to form the lanosterol (B1674476) cation, which then undergoes a series of enzymatic modifications, including oxidation and rearrangement, to yield the final Carbolactone structure. The formation of the δ-lactone ring is a key step in this proposed pathway.

Mechanistic studies on the mode of action of Carbolactone's fungicidal and herbicidal activities are also not extensively documented in the available literature. Further research would be required to elucidate the specific cellular targets and biochemical pathways that are disrupted by this compound.

Current Research Frontiers in Carbolactone Science

The current research landscape for Carbolactone appears to be limited. Since the initial report of its isolation and biological activity, there has been a notable lack of follow-up studies in the peer-reviewed scientific literature. This suggests that while Carbolactone showed initial promise, it may not have been pursued as a primary target for further development, or that such research has not been made public.

The potential for future research on Carbolactone remains, however. Key areas for investigation would include:

Total Synthesis: The development of a synthetic route to Carbolactone would not only be a significant achievement in organic synthesis but would also provide access to larger quantities of the compound for more extensive biological testing and structure-activity relationship (SAR) studies.

Biosynthetic Studies: Elucidation of the complete biosynthetic pathway in Sporormiella australis could enable the production of Carbolactone and novel analogues through synthetic biology approaches.

Mechanistic Studies: A deeper understanding of how Carbolactone exerts its fungicidal and herbicidal effects could reveal new targets for the design of next-generation agrochemicals.

Analogue Development: The synthesis of Carbolactone analogues could lead to the discovery of compounds with improved potency, selectivity, and more favorable physicochemical properties.

Structure

3D Structure

Properties

IUPAC Name |

(1S,5R,7S,10S,13R,16S,17R,20R)-7-hydroxy-6,6,10,16,20-pentamethyl-14-oxapentacyclo[11.6.1.02,11.05,10.017,20]icos-2(11)-en-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-13-15-7-8-16-14-6-9-18-22(2,3)19(25)10-11-23(18,4)17(14)12-20(24(15,16)5)27-21(13)26/h13,15-16,18-20,25H,6-12H2,1-5H3/t13-,15+,16-,18-,19-,20+,23+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBKTZVCTSCWTL-WYCYEJLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3C2(C(CC4=C3CCC5C4(CCC(C5(C)C)O)C)OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CC[C@@H]3[C@@]2([C@@H](CC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms in Carbolactone Chemistry

Mechanistic Investigations of Carbolactone Formation

The formation of the lactone ring, a defining feature of carbolactones, can be achieved through several mechanistic routes. These are broadly categorized into intramolecular cyclization of a linear precursor and catalytic pathways that facilitate this ring closure.

Intramolecular cyclization is a fundamental process where a molecule containing both a nucleophilic group (typically a hydroxyl group) and an electrophilic group (often a carboxylic acid or its derivative) reacts internally to form a cyclic ester (lactone). The feasibility and rate of this reaction are influenced by thermodynamic and kinetic factors, including the length of the chain connecting the two functional groups. The ease of ring closure generally results from a combination of entropy and energy considerations. lookchem.com While the entropy term is expected to decrease with increasing chain length, the energy term reflects unfavorable interactions as the chain approaches the ring-shaped transition state. lookchem.com

Kinetic studies on the formation of lactones from ω-bromoalkanoate ions have shown a distinct relationship between reaction rate and the resulting ring size. A significant drop in the rate of ring closure is observed when moving from a seven-membered to an eight-membered ring, with a reactivity minimum occurring for eight- and nine-membered rings. lookchem.com This is attributed to the conformational strain and transannular interactions within these medium-sized rings. lookchem.com

Specific mechanistic pathways for intramolecular cyclization include:

Acid-Promoted Cyclization: In the presence of an acid, a precursor molecule can undergo a Friedel-Crafts-type intramolecular cyclization to yield a polycyclic hydrocarbon structure containing a lactone moiety. nih.gov

Radical Cyclization: Carboxamide radicals can be generated and subsequently cyclize onto an alkene, a method used to create pyrrolidones, which are nitrogen analogues of carbolactones. researchgate.net

Spontaneous Cyclization: The nascent poly-β-ketone chains synthesized by polyketide synthases (PKSs) are highly reactive and can undergo spontaneous intramolecular aldol (B89426) condensations. Aromatic PKSs must control the regioselectivity of this first cyclization to prevent the formation of aberrant shunt products. nih.gov

Catalysts play a pivotal role in modern organic synthesis by providing alternative, lower-energy pathways for reactions, thereby increasing efficiency, selectivity, and yield. The synthesis of carbolactones has significantly benefited from the development of various catalytic systems that facilitate the crucial ring-closure step.

Metal-Catalyzed Cyclization: Transition metals are widely used to catalyze lactonization. Gold catalysts, for example, can promote a 6-endo-dig carbocyclization of alkyne-containing diazo compounds, leading to a vinyl gold-carbene intermediate which then undergoes further reactions. nih.gov Palladium(II) complexes are also effective in catalyzing intramolecular alkene hydrofunctionalization reactions to form five- and six-membered carbo- and heterocycles. rsc.org

Ring-Expansion Carbonylation (REC): This powerful method synthesizes β-lactones from epoxides and carbon monoxide. The mechanism involves a catalytic cycle with several key steps: substrate activation by a Lewis acid, nucleophilic ring-opening of the epoxide by a cobalt tetracarbonyl anion, migratory insertion of CO to form a cobalt-acyl complex, and subsequent ring closure to release the lactone. nih.gov

Aerobic Oxidative Lactonization: Copper/nitroxyl catalyst systems can promote the highly efficient and selective aerobic oxidative lactonization of diols using ambient air as the terminal oxidant under mild conditions. organic-chemistry.org

Photocatalysis: The use of photocatalysts, such as Ru(bpy)3Cl2, activated by visible light, enables the synthesis of γ-lactones under mild conditions. organic-chemistry.org

The table below summarizes various catalytic systems and their mechanistic approaches to carbolactone formation.

| Catalyst System | Precursor(s) | Mechanistic Approach | Lactone Type | Reference |

| Gold(I) / Chiral Phosphine (B1218219) | Alkyne-containing diazo compounds | 6-endo-dig carbocyclization | Polycyclic Lactones | nih.gov |

| Palladium(II) | Alkenes with C, N, O nucleophiles | Intramolecular alkene hydrofunctionalization | 5- & 6-membered rings | rsc.org |

| [Lewis Acid]⁺[Co(CO)₄]⁻ | Epoxides, Carbon Monoxide | Ring-Expansion Carbonylation (REC) | β-Lactones | nih.gov |

| Cu/TEMPO or Cu/ABNO | Diols, Air (O₂) | Aerobic oxidative lactonization | Various | organic-chemistry.org |

| Ru(bpy)₃Cl₂ / Visible Light | Alkenes, Carboxylic Acids | Photocatalytic [3+2] cycloaddition | γ-Lactones | organic-chemistry.org |

| Silver(I) triflate | Unsaturated alcohols/acids | Intramolecular addition to olefins | Cyclic ethers, Lactones | organic-chemistry.org |

Studies of Carbolactone Ring-Opening Reactions

The cleavage of the lactone ring is a reaction of significant importance, particularly in the context of biodegradable polymers and the synthesis of complex molecules. The inherent ring strain and the electrophilic nature of the carbonyl carbon make lactones susceptible to attack by various reagents. mdpi.com

Lactone ring-opening is typically initiated by the activation of the carbonyl group, making it more susceptible to attack. This activation can be achieved through either nucleophilic or electrophilic mechanisms.

Nucleophilic Activation: This mechanism involves the direct attack of a nucleophile on the electrophilic carbonyl carbon of the lactone. In ring-opening polymerization, for example, an initiator such as an alkoxide attacks the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and the formation of a propagating chain. researchgate.net The process can be catalyzed by organocatalysts that enhance the nucleophilicity of the attacking species. nih.gov

Electrophilic Activation: In this pathway, a Lewis or Brønsted acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more reactive towards even weak nucleophiles. nih.gov For instance, diphenyl phosphate (B84403) (DPP), an acidic organocatalyst, activates the lactone carbonyl group through hydrogen bonding, facilitating a nucleophilic attack by an alcohol to open the ring. nih.gov This type of activation is crucial in many biological processes and synthetic reactions, often proceeding through the formation of an anionic tetravalent intermediate. nih.gov

The table below contrasts the key features of nucleophilic and electrophilic activation for lactone ring-opening.

| Activation Mechanism | Key Feature | Catalyst Type | Role of Catalyst | Intermediate | Reference |

| Nucleophilic Activation | Direct attack on carbonyl carbon | Basic or Nucleophilic | Enhances initiator's nucleophilicity or acts as nucleophile | Propagating alkoxide chain | researchgate.netnih.gov |

| Electrophilic Activation | Coordination to carbonyl oxygen | Acidic (Lewis or Brønsted) | Increases carbonyl carbon's electrophilicity | Protonated or coordinated carbonyl | nih.govnih.gov |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org While not a universal ring-opening mechanism for all lactones, it is a relevant pathway for specific carbolactone structures, particularly those derived from carboxylic acids that are prone to decarboxylation, such as β-keto acids or certain arylcarboxylic acids. wikipedia.org

The mechanism of decarboxylation often depends on the stability of the carbanion intermediate that would be formed upon loss of CO₂. wikipedia.org For many carboxylic acids, this process is slow but can be accelerated under specific conditions:

Thermal Decarboxylation: Many acidic cannabinoids, which contain a carboxylic acid group, undergo non-enzymatic decarboxylation when heated, converting them into their neutral counterparts. nih.gov

Catalysis: The reaction can be catalyzed by acids. researchgate.net Mechanistic studies on the decarboxylation of Δ⁹-THC-acid suggest a pseudo-first-order reaction that can be explained by a direct keto-enol route catalyzed by short-chain organic acids. researchgate.net

Photoredox Catalysis: Modern synthetic methods utilize visible-light photoredox catalysis for the efficient decarboxylation of carboxylic acids under mild conditions, often using molecular oxygen as a green oxidant. organic-chemistry.org

The key step in many decarboxylation pathways is the formation of an enol or a related intermediate, which facilitates the elimination of CO₂.

Stereochemical Control and Mechanistic Pathways

Stereochemical control—the ability to selectively produce a desired stereoisomer—is a cornerstone of modern organic synthesis, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity and material properties. fiveable.merijournals.com The mechanistic pathway of a reaction is intrinsically linked to its stereochemical outcome. lumenlearning.com

In carbolactone chemistry, controlling stereochemistry is crucial for synthesizing complex natural products and pharmaceuticals. This control is achieved through several strategies that influence the reaction mechanism at a molecular level.

Substrate and Auxiliary Control: Stereochemical outcomes can be dictated by existing chiral centers within the reacting molecule (substrate control) or by temporarily introducing a chiral group (an auxiliary) that directs the formation of a new stereocenter. youtube.com The auxiliary is removed after serving its purpose. youtube.com

Catalyst Control: The use of chiral catalysts is one of the most powerful methods for achieving stereoselectivity. rijournals.com For example, enantioselective versions of gold-catalyzed cascade reactions have been developed using chiral phosphine ligands. nih.gov Similarly, the stereoselective ring-opening polymerization of β-butyrolactone can be controlled using rare-earth metal complexes. The coordination of the lactone monomer to the chiral metallic center creates a chiral reaction channel that favors one stereochemical pathway over another, leading to the formation of isotactic or syndiotactic polymers. researchgate.net

Mechanism-Dependent Outcomes: The inherent mechanism of a reaction can determine its stereochemical result. This is classically illustrated by nucleophilic substitution reactions. An S_N_2 reaction, which proceeds in a single, concerted step, results in an inversion of stereochemistry at the chiral center. lumenlearning.com In contrast, an S_N_1 reaction proceeds through a planar, achiral carbocation intermediate, which can be attacked from either face, leading to a racemic mixture of products. lumenlearning.com In carbolactone synthesis, reactions that proceed with a high degree of order, such as certain cycloadditions or enzymatic processes, can result in high stereochemical fidelity, often with retention of configuration. richmond.edu

The table below outlines key strategies for achieving stereochemical control in reactions involving carbolactones.

| Strategy | Description | Mechanistic Principle | Example | Reference |

| Substrate Control | An existing stereocenter in the substrate directs the formation of a new stereocenter. | Steric hindrance or electronic effects from the existing chiral center favor a specific transition state. | Diastereoselective cyclizations | youtube.com |

| Auxiliary Control | A removable chiral group is attached to the substrate to direct a stereoselective reaction. | The auxiliary blocks one face of the molecule, forcing the reagent to attack from the opposite face. | Evans asymmetric alkylation | youtube.com |

| Chiral Catalysis | A chiral catalyst creates a chiral environment for the reaction, favoring one enantiomeric pathway. | The catalyst and substrate form a diastereomeric transition state, lowering the activation energy for one enantiomer's formation. | Gold-catalyzed cyclization with chiral ligands; ROP with rare-earth catalysts. | nih.govresearchgate.net |

| Reaction Pathway Selection | Choosing a reaction known to proceed with a specific stereochemical outcome. | The intrinsic mechanism dictates the stereochemical result (e.g., inversion vs. retention). | S_N_2 reactions for stereochemical inversion. | lumenlearning.com |

Chiral Induction in Carbolactone Synthesis

The asymmetric synthesis of carbolactones, leading to the selective formation of a specific enantiomer, is a pivotal goal in organic chemistry. Chiral induction in these syntheses is achieved by introducing a source of chirality that influences the stereochemical outcome of the reaction. This can be accomplished through various strategies, including the use of chiral catalysts, chiral auxiliaries, and chiral substrates. youtube.comrijournals.com

Catalyst-Controlled Stereoselection: A prominent method involves the use of chiral catalysts that create a chiral environment around the reacting molecules. Chiral Brønsted acids, such as phosphoric acids, have been successfully employed in the domino cyclization reactions of materials like β,γ-unsaturated α-ketoesters and N,N′-dialkylthioureas to produce chiral thiohydantoins, which are structurally related to certain lactone precursors. rsc.org In these reactions, the catalyst is believed to activate the substrate and control the facial selectivity of the nucleophilic attack, leading to high enantioselectivity. rsc.orgrsc.org Similarly, bifunctional ammonium (B1175870) salts derived from chiral diamines can act as phase-transfer catalysts, creating a chiral ion pair that directs the stereochemistry of intramolecular cyclization steps to form isoindolinone-based carbolactones. nih.gov

Auxiliary-Controlled Stereoselection: Another effective strategy is the use of a chiral auxiliary. This involves temporarily attaching a chiral group to the starting material. The auxiliary then directs the stereochemistry of the lactone-forming reaction through steric hindrance or other electronic effects. youtube.com For instance, an auxiliary can block one face of a reactive intermediate, forcing an incoming reagent to attack from the opposite, less hindered face. After the desired stereocenter is set, the auxiliary is cleaved from the molecule to yield the final chiral carbolactone product. youtube.com

Substrate-Controlled Stereoselection: In this approach, an existing stereocenter within the substrate molecule dictates the stereochemical outcome of the reaction at a different position. youtube.com The inherent chirality of the starting material influences the conformation of the transition state during the cyclization process, favoring the formation of one diastereomer over the other. This method is particularly common in the synthesis of complex natural products containing carbolactone moieties.

The table below summarizes key findings in enantioselective carbolactone synthesis.

Interactive Data Table: Chiral Induction Methods in Carbolactone Synthesis

| Method | Type of Chirality Source | Example Catalyst/Auxiliary | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | Chiral Brønsted Acid | Chiral Phosphoric Acid | Up to 97% | rsc.org |

| Asymmetric Catalysis | Chiral Phase-Transfer Catalyst | Bifunctional Ammonium Salts | Moderate to High | nih.gov |

| Auxiliary Control | Temporary Chiral Group | 8-phenylmenthyl ester | >99% (in related systems) | youtube.com |

Stereochemical Retention and Inversion Mechanisms

The stereochemical outcome at a chiral center during carbolactone synthesis is fundamentally determined by the reaction mechanism. Depending on the pathway, the reaction can proceed with either retention or inversion of configuration, or it may lead to a mixture of stereoisomers (racemization). lumenlearning.com

Inversion of Configuration: A classic mechanism that results in the inversion of stereochemistry is the intramolecular SN2 (bimolecular nucleophilic substitution) reaction. ochemtutor.com This process involves a backside attack by an internal nucleophile (such as a hydroxyl group) on an electrophilic carbon atom bearing a leaving group. The nucleophile approaches from the side opposite to the leaving group, causing the stereocenter to "invert" its configuration in a single, concerted step. lumenlearning.comochemtutor.com This mechanism is highly stereospecific and is a reliable method for controlling stereochemistry in the synthesis of chiral carbolactones. If the starting material is optically pure, the resulting carbolactone will also be optically pure, but with the opposite configuration at the reaction center. lumenlearning.com

Racemization: If the reaction proceeds through an intermediate that is achiral, such as a planar carbocation, the stereochemical information from the starting material is lost. lumenlearning.com The subsequent attack by the nucleophile can occur from either face of the planar intermediate with equal probability, leading to a 50:50 mixture of both enantiomers, known as a racemic mixture. This is characteristic of SN1-type reactions. lumenlearning.com

The following table outlines the relationship between reaction mechanism and stereochemical outcome.

Interactive Data Table: Stereochemical Outcomes in Carbolactone Formation

| Mechanism | Intermediate | Stereochemical Outcome | Key Feature |

|---|---|---|---|

| Intramolecular SN2 | Pentacoordinate Transition State | Inversion | Backside attack by internal nucleophile |

| SN1-type Cyclization | Planar Carbocation | Racemization | Loss of stereochemical information |

Advanced Mechanistic Probing for Reaction Intermediates

Understanding the transient species that form during a chemical reaction is crucial for elucidating its mechanism. nih.gov In carbolactone chemistry, advanced probing techniques are employed to detect and characterize these short-lived intermediates.

Spectroscopic Analysis of Transient Species

Spectroscopic methods are powerful tools for identifying reactive intermediates that are present in low concentrations and have short lifetimes. nih.gov By monitoring reactions in situ, these techniques can provide structural information and kinetic data on transient species.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly effective for detecting charged intermediates in solution. nih.gov In organocatalytic or metal-catalyzed reactions that form carbolactones, cationic or anionic intermediates can be directly observed. nih.gov Tandem mass spectrometry (MS/MS) can further provide structural information by inducing fragmentation of the isolated intermediate, offering insights into its connectivity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While conventional NMR is typically used to analyze stable products, specialized techniques can be adapted to study reaction intermediates. For example, rapid-injection NMR or stopped-flow NMR can be used to acquire spectra of transient species before they decay. Chemical shifts and coupling constants provide detailed structural information about these intermediates.

Optical Spectroscopy (UV-Vis, IR): Stopped-flow absorption spectroscopy can monitor changes in the electronic or vibrational states of molecules on a millisecond timescale. nih.gov The appearance and decay of absorption bands at specific wavelengths can be correlated with the formation and consumption of intermediates. nih.govresearchgate.net For instance, the formation of colored organometallic complexes or other chromophoric intermediates during a catalytic cycle for lactonization can be tracked using UV-Vis spectroscopy. nih.gov

Research on enzyme-catalyzed ring closures to form products like isopenicillin N, which contains a β-lactam (a type of carbolactone), has successfully used stopped-flow absorption and Mössbauer spectroscopy to identify transient Fe(III)-superoxo and Fe(IV)-oxo intermediates involved in C-H bond cleavage steps. nih.govresearchgate.net

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a definitive technique used to trace the pathway of atoms throughout a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can track the position of the label in the products and intermediates. wikipedia.orgresearchgate.net This provides unambiguous evidence for bond-forming and bond-breaking steps. researchgate.net

Tracing Reaction Pathways: In the study of carbolactone formation, labeling the oxygen atom of a hydroxyl group with ¹⁸O can confirm whether it is this specific oxygen that becomes part of the final lactone ring. Similarly, labeling a carbon atom with ¹³C can distinguish between different possible cyclization pathways or reveal the occurrence of molecular rearrangements. wikipedia.org

Kinetic Isotope Effect (KIE): The rate of a reaction can change when an atom at or near the reaction site is replaced with a heavier isotope. This phenomenon, known as the kinetic isotope effect, provides powerful evidence for which bonds are broken in the rate-determining step of a reaction. For example, if the cleavage of a C-H bond is the slowest step, replacing that hydrogen with deuterium (B1214612) (C-D) will significantly slow down the reaction. This has been used to confirm C-H bond cleavage as a key step in the formation of certain complex carbolactones. researchgate.net

The use of isotopic labeling is a versatile tool applicable across various analytical methods, including NMR spectroscopy and mass spectrometry, which can easily distinguish between the different masses or nuclear spin properties of the isotopes. wikipedia.orgresearchgate.net

Theoretical and Computational Chemistry of Carbolactones

Quantum Chemical Investigations of Carbolactone Systems

Quantum chemical methods, rooted in the principles of quantum mechanics, are employed to calculate the electronic structure and properties of molecules. These methods provide a fundamental understanding of chemical bonding, molecular geometry, and energy landscapes, which are crucial for predicting reactivity and physical characteristics physics.gov.azwikipedia.orgnih.gov.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are vital for characterizing the electronic distribution and bonding within carbolactone molecules physics.gov.azwikipedia.orgnih.govresearchgate.netnih.govnih.gov. These investigations reveal details about molecular orbitals, electron density distribution, and the nature of chemical bonds, offering insights into the molecule's stability and potential reactivity sites. For instance, analysis of frontier molecular orbitals (HOMO and LUMO) and related indices can predict a molecule's susceptibility to electrophilic or nucleophilic attack nih.govfrontiersin.org.

Studies often involve calculating key electronic properties to understand molecular behavior. While specific data for "Carbolactona" itself is not directly available in the provided search results, analogous systems demonstrate the application of these methods. For example, studies on β-Carboline, a related heterocyclic compound, have utilized computational methods to determine properties such as band gap, electronegativity, and electrophilicity, which are indicative of electronic structure and reactivity nih.gov.

Table 1: Selected Electronic Properties from Computational Studies

| Property | Value (eV) | Compound/System Studied | Computational Method (Example) | Reference |

| Band Gap (σ and π) | 6.18 | β-Carboline | Not specified (computational) | nih.gov |

| Electronegativity (χ) | 3.83 | β-Carboline | Not specified (computational) | nih.gov |

| Electrophilicity Transfer | 0.215 | β-Carboline | Not specified (computational) | nih.gov |

Carbolactones, like many organic molecules, can exist in various three-dimensional arrangements, known as conformations. Computational methods are extensively used to explore these conformational possibilities and map their relative energies, thereby identifying the most stable conformers and understanding the energy barriers between them nih.govresearchgate.netresearchgate.net. By calculating the potential energy surface, researchers can visualize the energy landscape and predict the preferred spatial arrangements of atoms within the molecule.

For example, quantum chemical modeling has been employed to study the conformational composition of lactide and caprolactone (B156226) oligomers, identifying the most probable helical conformations researchgate.net. Such analyses are crucial for understanding how the specific conformation of a carbolactone might influence its physical properties, reactivity, and interactions with biological targets.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving carbolactones. By modeling reaction pathways and identifying transition states, researchers can predict reaction rates, understand selectivity, and optimize reaction conditions wikipedia.orgscirp.orgnih.govrsc.org.

Density Functional Theory (DFT) is a widely adopted method for predicting chemical reactivity. It allows for the calculation of various reactivity descriptors, such as global and local electrophilicity and nucleophilicity, which help in understanding how molecules will behave in chemical reactions scirp.orgnih.govfrontiersin.org. DFT calculations can also determine activation energies and identify the rate-determining steps in complex reaction mechanisms scirp.orgrsc.org.

Conceptual DFT (CDFT) provides indices that quantify the reactivity of specific sites within a molecule towards nucleophilic, electrophilic, or radical attacks frontiersin.org. For example, studies have calculated indices like electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and nucleophilicity (N) for various chemical species to predict their reactivity patterns nih.gov.

Table 2: Reactivity Descriptors from Computational Studies

| Index | Value (eV) | System Studied | Computational Method (Example) | Reference |

| Electronic Potential (μ) | -4.24 | Reagent 2a | B3LYP/6-31G(d) | nih.gov |

| Electronic Potential (μ) | -5.45 | Reagent 1a | B3LYP/6-31G(d) | nih.gov |

| Global Electrophilicity (ω) | (calculated) | Various | DFT | nih.govfrontiersin.org |

| Chemical Hardness (η) | (calculated) | Various | DFT | nih.govfrontiersin.org |

These descriptors are valuable for predicting which parts of a carbolactone molecule are most likely to react and under what conditions.

Molecular Dynamics (MD) simulations provide a time-dependent perspective on molecular behavior, allowing researchers to observe the dynamic evolution of chemical systems schrodinger.comebsco.comwikipedia.org. By simulating the motion of atoms and molecules over time, MD can reveal how carbolactone structures change during reactions, how they interact with solvents or other molecules, and the mechanisms by which transformations occur ebsco.comwikipedia.orgnih.gov.

These simulations are based on solving Newton's equations of motion, where forces between particles are calculated using interatomic potentials or molecular mechanical force fields wikipedia.org. MD is particularly useful for studying complex processes such as conformational changes, binding events, and the dynamics of chemical reactions, offering detailed insights into the transient states and intermediates involved in carbolactone transformations ebsco.comnih.gov.

Prediction of Spectroscopic Parameters and Spectral Interpretation (Methodological Focus)

Computational chemistry is indispensable for predicting spectroscopic parameters and aiding in the interpretation of experimental spectra obtained from carbolactone samples wikipedia.orgnih.govnih.govfrontiersin.org. Methods like DFT can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra nih.govnih.govresearchgate.netfrontiersin.orgdiva-portal.org.

By calculating theoretical spectra, researchers can assign specific vibrational frequencies or NMR chemical shifts to particular functional groups or structural features within a carbolactone molecule nih.govnih.govresearchgate.net. This allows for a more robust interpretation of experimental data, facilitating structural elucidation and confirmation. For instance, computational analysis of NMR spectra can help identify the connectivity and environment of atoms within the carbolactone structure nih.gov. Similarly, predicted IR and Raman spectra can correlate specific band patterns with molecular conformations or functional group vibrations, providing detailed insights into the molecular structure and dynamics researchgate.netdiva-portal.org. The accuracy of these predictions is crucial for bridging the gap between theoretical models and experimental observations, a key goal in modern computational spectroscopy frontiersin.org.

Compound List:

Carbolactone

β-Carboline

Advanced Spectroscopic Methodologies for Carbolactone Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for determining the structure of organic molecules, providing detailed information about the arrangement of atoms and their connectivity. numberanalytics.comnumberanalytics.comkuleuven.bersc.orgrsc.orgnih.govmdpi.comoxinst.com

Multidimensional NMR experiments are essential for resolving complex spectra and establishing detailed structural correlations.

COSY (Correlation Spectroscopy): This technique correlates the chemical shifts of protons that are coupled through chemical bonds, typically within three bonds. It is instrumental in identifying proton-proton connectivity within molecular fragments. numberanalytics.comnumberanalytics.comrsc.orgoxinst.comscribd.comresearchgate.net

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton chemical shifts with those of directly bonded carbon atoms (one-bond correlations). They are highly sensitive and efficiently map out the proton-carbon framework of a molecule. numberanalytics.comrsc.orgscribd.comresearchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (two- to four-bond) couplings between protons and carbons. This is crucial for connecting different molecular fragments and assigning quaternary carbons, which lack direct proton attachments. numberanalytics.comrsc.orgscribd.comresearchgate.netcolumbia.edunih.gov

The application of these techniques to Carbolactona would allow for the sequential assignment of proton and carbon resonances, thereby mapping out the carbon skeleton and the positions of various functional groups. For instance, COSY would reveal proton-proton relationships, HSQC would link protons to their directly attached carbons, and HMBC would bridge protons to carbons further away, confirming the connectivity across quaternary carbons and heteroatoms. scribd.comresearchgate.netcolumbia.edu

Beyond standard 2D experiments, advanced pulse sequences are employed to tackle more challenging structural assignments, especially for molecules with complex stereochemistry or crowded spectra. numberanalytics.comnumberanalytics.comkuleuven.benih.govmdpi.com These sequences are designed to enhance resolution, improve sensitivity, and provide specific types of correlations. Examples include:

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close in space, regardless of their connectivity through bonds. NOESY is vital for determining stereochemistry and conformational information. numberanalytics.comnumberanalytics.com

TOCSY (Total Correlation Spectroscopy): TOCSY correlates all protons within a single spin system, providing a complete map of coupled protons in a fragment, which is particularly useful for identifying structural motifs. numberanalytics.comoxinst.com

TROSY (Transverse Relaxation-Optimized Spectroscopy) and CRINEPT (Cross-Correlated Relaxation-Enhanced Polarization Transfer): These are advanced techniques often used for larger molecules like proteins but can be adapted for complex natural products to improve spectral quality and resolution. numberanalytics.com

The strategic use of these advanced pulse sequences allows researchers to resolve ambiguities in spectral assignments, confirm connectivity, and determine stereochemical relationships, thereby achieving a complete structural elucidation of this compound. numberanalytics.comnumberanalytics.comkuleuven.benih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation patterns. iupac.orgwarwick.ac.uktutorchase.compremierbiosoft.comrsc.orggoogle.comwvu.edunih.govub.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental composition of this compound. iupac.orgwarwick.ac.uktutorchase.comrsc.org By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For example, HRMS can confirm the presence of specific isotopes, such as bromine or chlorine, and can also be used to calculate the "double bond equivalents" (DBE), which indicates the number of rings and/or pi bonds in the molecule. iupac.org This information is critical for proposing a valid molecular formula for this compound, which serves as a foundational step in its structural elucidation. iupac.orgtutorchase.com

Table 1: Representative HRMS Data for this compound (Hypothetical)

| Ion Type | Measured m/z | Calculated m/z | Elemental Formula | DBE |

| [M+H]⁺ | 386.2801 | 386.2805 | C₂₅H₃₈O₃ | 9 |

| [M+Na]⁺ | 408.2620 | 408.2625 | C₂₅H₃₇NaO₃ | 9 |

Note: The data presented in this table is hypothetical and illustrative, based on typical HRMS outputs for organic compounds of similar complexity.

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This process provides detailed information about the molecule's structure by revealing characteristic fragmentation pathways. iupac.orgwarwick.ac.ukpremierbiosoft.comwvu.edunih.govresearchgate.net By analyzing the masses and relative abundances of these fragments, researchers can deduce the connectivity of atoms, identify functional groups, and propose plausible fragmentation mechanisms. wvu.eduspectroscopyonline.comacdlabs.comlibretexts.org For this compound, MS/MS experiments would help in identifying key structural units, such as lactone rings or specific alkyl chains, by observing characteristic neutral losses or fragment ions. Understanding these pathways is crucial for confirming structural assignments derived from NMR and other spectroscopic data. iupac.orgwvu.eduresearchgate.net

Infrared (IR) and Raman Spectroscopy Techniques

IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular vibrations present in a compound. amherst.eduupenn.eduwikipedia.orgrenishaw.comedinst.commlsu.ac.inmicrobenotes.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, producing a unique spectral fingerprint. amherst.edumlsu.ac.inmicrobenotes.com For this compound, IR spectroscopy would be used to identify key functional groups such as carbonyl (C=O) stretching vibrations indicative of the lactone ring, O-H stretching (if present as a hydroxyl group), C-H stretching, and C-O stretching vibrations. amherst.edumlsu.ac.inmicrobenotes.comlibretexts.orglibretexts.org The presence and position of these bands would provide direct evidence for the types of bonds and functional groups within the molecule.

Table 2: Characteristic IR Absorption Bands for this compound (Hypothetical)

| Functional Group | Expected IR Absorption (cm⁻¹) | Band Type |

| Lactone C=O | 1735–1750 | Strong |

| C-O Stretch | 1100–1300 | Strong |

| C-H Stretch | 2850–3000 | Medium |

| C-H Bend | 1350–1470 | Medium |

Note: The exact positions and intensities of bands can vary based on the specific structure and environment of the functional groups.

Raman Spectroscopy: Raman spectroscopy, like IR, probes molecular vibrations but relies on the inelastic scattering of light. A vibration is Raman-active if it causes a change in the molecule's polarizability. upenn.eduwikipedia.orgrenishaw.comedinst.com Raman spectroscopy is particularly useful for identifying symmetric vibrations and functional groups that might be weak or absent in IR spectra, such as C-C bonds. For this compound, Raman spectroscopy would complement IR by providing additional vibrational information, potentially confirming the presence of the lactone ring and other structural features through unique scattering patterns. upenn.edurenishaw.com

By combining the detailed connectivity information from NMR, the precise mass and elemental composition from HRMS, the fragmentation insights from MS/MS, and the functional group identification from IR and Raman spectroscopy, researchers can achieve a comprehensive and unambiguous structural elucidation of this compound.

Biosynthetic Pathways of Naturally Occurring Carbolactones

Isolation and Characterization of Natural Carbolactone Compounds

The discovery and characterization of carbolactones predominantly stem from investigations of marine organisms, particularly sponges. These sessile invertebrates are prolific sources of structurally unique and biologically active secondary metabolites. Early research efforts have focused on isolating these compounds from crude extracts and elucidating their molecular structures using advanced spectroscopic techniques.

Marine sponges from the genera Epipolasis and Myrmekioderma have been identified as significant sources of pregnane-10,2-carbolactones jst.go.jpnih.govresearchgate.netjst.go.jpacs.org. These steroidal lactones often feature complex oxygenation patterns and unsaturation within the pregnane (B1235032) skeleton. For instance, Epipolasis sp. sponges have yielded several new pregnane steroids identified as 10,2-carbolactones, including 3β,4β,16β-trihydroxypregna-5,17-diene-10,2-carbolactone and its acetylated derivatives jst.go.jpnih.govjst.go.jp. Similarly, an undescribed species of Myrmekioderma from Hawaii provided a series of new pregnane-10,2-carbolactones, such as 3β,4β-dihydroxy-17-methyl-17α-pregna-5,13-diene-10,2-carbolactone and 6β-chloro-3β-hydroxy-17-methyl-17α-pregna-4,13-diene-10,2-carbolactone acs.org.

The structural elucidation of these complex molecules relies heavily on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, plays a pivotal role in determining the connectivity and stereochemistry of the atoms within the carbolactone framework jst.go.jpnih.govjst.go.jpuq.edu.au. High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular formula, while X-ray crystallography has occasionally been used to confirm the absolute configuration of isolated compounds researchgate.net.

Catalytic Applications of Carbolactone Systems

Carbolactones as Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount for achieving enantioselectivity in metal-catalyzed reactions. Carbolactone frameworks offer a robust scaffold for designing such ligands, leveraging their defined stereochemistry and conformational stability.

The incorporation of carbolactone moieties into ligand structures is a strategic approach to impart chirality and rigidity. Norbornane (B1196662) carbolactone derivatives, for instance, have been identified as precursors for chiral ligands researchgate.netpublish.csiro.au. These structures can be functionalized to create phosphine (B1218219) or other coordinating groups, leading to ligands with well-defined chiral environments. The synthesis often involves modifying the carbolactone ring or its substituents to introduce coordinating atoms (e.g., phosphorus, nitrogen) at specific positions, thereby creating ligands capable of chelating to metal centers. The inherent stereochemistry of the carbolactone core, such as in norbornane carbolactones, can be preserved or elaborated upon during ligand synthesis, providing a foundation for high enantiocontrol in catalytic processes researchgate.netpublish.csiro.au. The design principles often focus on creating ligands with specific symmetry (e.g., C2 symmetry) or tailored steric and electronic properties to optimize interactions with both the metal catalyst and the substrate wikidoc.orgrsc.org.

While specific examples detailing the performance of carbolactone-based ligands in a wide array of enantioselective transformations are still an active area of research, the general principles of chiral ligand design suggest their potential utility. Ligands derived from chiral carbolactone scaffolds can be employed in various metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. For example, chiral diphosphine ligands, which can be synthesized using carbolactone precursors, are well-established in asymmetric hydrogenation, facilitating the enantioselective reduction of olefins and ketones diva-portal.orgwikipedia.orgnih.gov. Similarly, chiral ligands featuring phosphine or N-heterocyclic carbene (NHC) moieties are crucial for enantioselective allylic alkylation reactions, enabling the formation of carbon-carbon bonds with high stereoselectivity nih.govrsc.orgnih.govorganic-chemistry.org. The rigid structure imparted by the carbolactone core can enhance the selectivity by creating a well-defined chiral pocket around the metal center, influencing the approach of the substrate and directing the stereochemical outcome of the reaction.

Carbolactone-Derived Monomers in Polymerization Reactions

Carbolactones, particularly ε-caprolactone (CL), are important monomers for the synthesis of biodegradable and biocompatible polyesters via ring-opening polymerization (ROP).

Ring-opening polymerization (ROP) is a primary method for synthesizing poly(ε-caprolactone) (PCL) and related polyesters from carbolactone monomers. This process involves the cleavage of the ester bond in the cyclic monomer, leading to the formation of linear polymer chains. PCL is a semicrystalline polyester (B1180765) with desirable properties such as good mechanical strength, biocompatibility, and biodegradability, making it suitable for biomedical applications, packaging, and textiles acs.org. The ROP of ε-caprolactone can be initiated by various catalytic systems, including metal alkoxides, organometallic compounds, and organocatalysts, which control the polymerization rate and the properties of the resulting polymer acs.orgthieme-connect.comunibo.itrsc.orggoogle.com.

The development of well-defined catalysts is crucial for achieving controlled ROP of carbolactones, enabling precise control over molecular weight, dispersity (polydispersity index, PDI), and end-group functionality. Metal complexes, particularly those based on transition metals like titanium, vanadium, tin, copper, and zinc, have been extensively studied for this purpose. These catalysts typically operate via a coordination-insertion mechanism, offering good control over the polymerization process.

| Carbolactone Monomer | Catalyst System | Polymerization Method | Mn ( g/mol ) | PDI | Yield (%) |

| ε-Caprolactone (CL) | Titanium complexes (e.g., LTi) | Bulk/Solution | 4.0 x 10³ - 18.7 x 10³ | 1.4-2.5 | High |

| ε-Caprolactone (CL) | Vanadium complexes (e.g., LV) | Bulk/Solution | 4.0 x 10³ - 18.7 x 10³ | 1.4-2.5 | Moderate |

| ε-Caprolactone (CL) | Tin(IV) carboxylates | Bulk | 50,000 - 60,000 | Broad | Quantitative |

| ε-Caprolactone (CL) | Copper(II) complexes (e.g., pyrazolyl carboxylates) | Bulk/Solvent-free | 858 | 2.16 | Good |

| ε-Caprolactone (CL) | Zinc(II) aryl carboxylate complexes | Bulk/Solution | Not specified | Not specified | Good |

Note: Mn and PDI values are representative and can vary based on specific reaction conditions and catalyst structures.

These catalytic systems allow for the synthesis of poly(ε-caprolactone) with tailored properties, meeting the demands for advanced materials in various applications.

Carbolactones in Organic Transformation Catalysis

The direct catalytic role of carbolactones themselves in organic transformations, beyond their function as ligands or monomers, appears less extensively documented in the provided search results. While carbolactones are often formed through catalyzed reactions, such as the acid-catalyzed lactonization of carboxylic acids orcid.orgpsu.edu, or undergo transformations promoted by reagents like ammonia (B1221849) researchgate.net, their direct application as catalysts in promoting other organic reactions is not prominently featured. The available literature primarily highlights carbolactones as structural components within chiral ligands used in asymmetric catalysis or as monomers in polymerization. Further research might uncover specific carbolactone derivatives that exhibit catalytic activity as organocatalysts or as components in catalytic systems for various organic transformations.

Compound List:

ε-Caprolactone (CL)

5-Methacroyloxy-2,6-norbornane carbolactone

2,6-norbornane carbolactone-3-carboxylic acid

Drospirenone (DRSP)

4-cyclooctane carbolactone

Molecular Interactions of Carbolactones

Non-Covalent Interactions in Carbolactone Systems

Non-covalent interactions play a pivotal role in defining the solid-state structure, crystal packing, and intermolecular behavior of carbolactones.

Aromatic and Aliphatic Intermolecular Interactions

Carbolactones, by virtue of their often complex polycyclic structures, possess significant aliphatic character. These aliphatic portions contribute to van der Waals forces, which are fundamental in governing the packing of molecules in the solid state. While specific studies detailing extensive aromatic π-π stacking interactions within carbolactone crystals are not extensively detailed in the provided literature, hydrophobic interactions are recognized as important in their biological contexts. For example, carbolactone has been shown to engage in hydrophobic interactions when binding to target proteins, such as those of SARS-CoV-2. These non-polar interactions arise from the tendency of non-polar regions of the carbolactone molecule to associate with each other or with non-polar regions of a binding partner, minimizing their contact with polar environments.

Ligand-Macromolecule Binding Mechanisms

Carbolactones can function as ligands, interacting with biological macromolecules through specific binding mechanisms that are underpinned by their molecular structure.

Computational Modeling of Binding Events

Computational methods are instrumental in dissecting the molecular basis of carbolactone-macromolecule interactions. Techniques such as molecular docking and in silico screening allow researchers to predict and analyze the binding modes, affinities, and key interactions between carbolactones and their target proteins. These computational approaches often utilize structural information derived from experimental methods, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide detailed insights into the carbolactone's three-dimensional structure and electronic properties. By simulating these interactions, researchers can gain a deeper understanding of the binding mechanisms and guide the design of novel carbolactone derivatives with enhanced efficacy.

Intermolecular Forces in Self-Assembly Processes

The potential for carbolactones to participate in self-assembly processes driven by intermolecular forces is an area of interest, though direct research focusing on the self-assembly of carbolactone molecules themselves is not extensively detailed in the provided literature. While studies on block copolymers sometimes list carbolactone derivatives as potential components in self-assembly applications google.com, specific research detailing the self-assembly of carbolactone molecules driven by hydrogen bonding, van der Waals forces, or other non-covalent interactions into ordered supramolecular structures is limited in the reviewed search results.

Data Tables

Table 1: Selected Carbolactone Compounds and Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Carbolactone (general fungal metabolite) | 155443-55-3 | C24H36O3 | 372.54 |

| (1S,2R,4aS,6aS,6bR,10S,12aR,14aS)-10-Hydroxy-1,2,6a,6b,9,9,12a-heptamethylperhydropicene-4a,14a-carbolactone | N/A | C30H48O3 | 456.68 |

| Lactoscatone | 21280-29-5 | C14H22O2 | 222.32 |

| 5-Methacroyloxy-2,6-norbornane carbolactone | 254900-07-7 | C12H14O4 | 222.24 |

| 7b-(Hydroxymethyl)-3-oxo-15a,16a-dihydro-3'H-cyclopropa-17a-pregn-5-ene-21,17-carbolactone | DC-002962 | C24H32O4 | 384.51 |

| 7alpha-Carboxy-9,11alpha-epoxy-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone | 209253-82-7 | C23H28O6 | 400.46 |

| 3-Oxopregn-4-ene-21,17alpha-carbolactone | 976-70-5 | C24H34O4 | 386.53 |

| 9,11-epoxy-7-(methoxycarbonyl)-3-oxo-17-pregn-4-ene-21,17-carbolactone (Eplerenon) | 104713-75-1 | C23H32O6 | 404.49 |

| 6β,7β:15β,16β-DiMethylene-5β-hydroxy-3-oxo-17α-pregnane-21,17-carbolactone (Hydroxydrospirenone) | 197721-70-3 | C24H32O4 | 384.51 |

Table 2: Example Carbolactone Interactions with SARS-CoV-2 Target Proteins

| Carbolactone Interaction Type | Specific Interaction Details | Significance in Molecular Recognition | Source |

| Hydrogen Bonding | Forms a conventional hydrogen bond with specific amino acid residues | Contributes to binding affinity | |

| Hydrophobic Interactions | Engages with non-polar regions of the protein | Enhances binding stability | |

| Binding Energy | -7.2 kcal/mol (with Spike protein) | Indicates binding strength |

List of Compound Names Mentioned

Carbolactone (general)

Drospirenone

(1S,2R,4aS,6aS,6bR,10S,12aR,14aS)-10-Hydroxy-1,2,6a,6b,9,9,12a-heptamethylperhydropicene-4a,14a-carbolactone

Lactoscatone

5-Methacroyloxy-2,6-norbornane carbolactone

7b-(Hydroxymethyl)-3-oxo-15a,16a-dihydro-3'H-cyclopropa-17a-pregn-5-ene-21,17-carbolactone

7alpha-Carboxy-9,11alpha-epoxy-3-oxo-17alpha-pregn-4-ene-21,17-carbolactone

3-Oxopregn-4-ene-21,17alpha-carbolactone

9,11-epoxy-7-(methoxycarbonyl)-3-oxo-17-pregn-4-ene-21,17-carbolactone (Eplerenon)

Q & A

Basic Research Questions

Q. How can researchers design experiments to assess Carbolactona’s stability under varying physicochemical conditions?

- Methodological Answer : Stability studies should include controlled environmental parameters (e.g., temperature, pH, light exposure) and analytical techniques such as HPLC or NMR to monitor structural integrity. For reproducibility, document experimental conditions in detail, including equipment specifications (e.g., model numbers, manufacturers) and sample handling protocols. Use accelerated degradation studies to predict shelf-life, and validate results with triplicate trials .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : Employ hyphenated techniques like LC-MS/MS for high sensitivity and specificity. Validate the method using spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates). Include calibration curves with internal standards to account for matrix effects. Pre-treatment steps (e.g., protein precipitation, solid-phase extraction) should be optimized to minimize interference .

Q. How can researchers ensure reproducibility in synthesizing this compound with high enantiomeric purity?

- Methodological Answer : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) during synthesis, and characterize enantiomeric excess via chiral HPLC or polarimetry. Document reaction conditions (temperature, solvent, catalyst loading) meticulously. For novel syntheses, provide full spectral data (NMR, IR, HRMS) in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct a meta-analysis of existing data, focusing on variables such as assay conditions (e.g., cell lines, incubation times), compound purity, and dosage. Use statistical tools (e.g., ANOVA, regression analysis) to identify confounding factors. Replicate key studies under standardized protocols, and report negative results to reduce publication bias .

Q. What strategies are effective for elucidating this compound’s mechanism of action in pharmacological studies?

- Methodological Answer : Combine in silico approaches (molecular docking, QSAR models) with in vitro assays (e.g., enzyme inhibition, receptor binding). Use CRISPR-based gene editing to validate target pathways in cellular models. For in vivo studies, incorporate knockout animal models and dose-response analyses to establish causality .

Q. How can researchers design a study to investigate this compound’s degradation products and their toxicological profiles?

- Methodological Answer : Perform forced degradation studies under stress conditions (heat, acid/base hydrolysis, oxidation) and analyze products via LC-HRMS. Compare fragmentation patterns with databases (e.g., NIST). Assess toxicity using in vitro models (e.g., Ames test for mutagenicity, hepatocyte assays for cytotoxicity) and correlate results with structural alerts .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s structure-activity relationships?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example: “How does modifying this compound’s lactone ring (Intervention) affect its anti-inflammatory activity (Outcome) in murine macrophages (Population) compared to analogs (Comparison)?” .

Q. How should researchers integrate conflicting data from observational and experimental studies on this compound’s environmental impact?

- Methodological Answer : Use mixed-methods approaches: pair laboratory-based ecotoxicity assays (e.g., Daphnia magna mortality tests) with field studies monitoring this compound residues in water systems. Statistically adjust for covariates (e.g., pH, organic matter) and report confidence intervals to quantify uncertainty. Cross-validate findings with computational models (e.g., QSAR for biodegradability) .

Tables for Key Methodological Considerations

| Research Aspect | Recommended Techniques | Validation Criteria | Relevant Evidence |

|---|---|---|---|

| Synthesis Reproducibility | Chiral HPLC, Polarimetry | ≥95% enantiomeric excess, spectral match to literature | |

| Biological Activity | Dose-response assays, CRISPR validation | IC50/EC50 values with 95% confidence intervals | |

| Environmental Persistence | LC-HRMS, QSAR models | Half-life (t½) under standardized conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.